Calculated logP of 2.91 Places the Compound Inside the Optimal CNS Drug-Like Window, Unlike Overly Lipophilic or Hydrophilic Analogs
The calculated logP for 2-chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole is 2.91, which falls within the widely accepted CNS drug-like range of 1–4 and below the upper threshold of 5 that is associated with poor solubility and rapid metabolic clearance. The closest commercial analog lacking the ortho-fluoro substituent, 2-chloro-5-(4-nitrophenyl)-1,3,4-thiadiazole, has a logP of 3.29, exceeding the target logP by +0.38 unit and moving it toward a less favorable absorption, distribution, metabolism, and excretion (ADME) space for oral or CNS programs. Conversely, the 2-amino congener 5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine exhibits a logP of 1.83–1.52, which is significantly more hydrophilic and may compromise membrane permeability. The ortho-nitro regioisomer 2-chloro-5-(2-nitrophenyl)-1,3,4-thiadiazole shows a logP of 2.77, slightly below the target value but lacking the metabolic stability advantages conferred by the fluoro substituent. These logP differences, although apparently modest, are known to translate into meaningful variations in in vitro permeability and in vivo brain-to-plasma ratios .
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.91 (Leyan, proprietary algorithm) |
| Comparator Or Baseline | 2-Chloro-5-(4-nitrophenyl)-1,3,4-thiadiazole: logP = 3.29; 2-Chloro-5-(2-nitrophenyl)-1,3,4-thiadiazole: logP = 2.77; 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine: logP = 1.83 (Leyan) / 1.52 (ACD/Labs) |
| Quantified Difference | ΔlogP vs. 4-nitro analog: −0.38 (more favorable); vs. 2-amino analog: +1.08 (Leyan) / +1.39 (ACD/Labs) (optimal CNS balance); vs. 2-nitro regioisomer: +0.14 |
| Conditions | Calculated logP values obtained from vendor technical datasheets; algorithms are proprietary but internally consistent within each database. |
Why This Matters
A logP value centered in the 2–3 range maximizes the probability of acceptable solubility, passive permeability, and metabolic stability in early-stage small-molecule screening libraries, directly influencing procurement decisions for compound management groups building CNS- or orally targeted collections.
